

# Application Notes and Protocols: Methyl 4-Oxotetrahydrothiophene-3-carboxylate in Medicinal Chemistry

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## Compound of Interest

**Compound Name:** Methyl 4-Oxotetrahydrothiophene-3-carboxylate

**Cat. No.:** B144383

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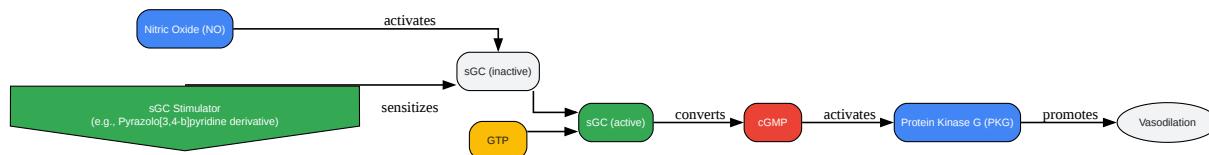
Audience: Researchers, scientists, and drug development professionals.

Introduction: **Methyl 4-oxotetrahydrothiophene-3-carboxylate** is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including a reactive  $\beta$ -keto ester moiety within a sulfur-containing ring, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of **Methyl 4-Oxotetrahydrothiophene-3-carboxylate** in the development of soluble guanylate cyclase (sGC) stimulators, MEK inhibitors, and neuroleptic agents.

## Application in the Synthesis of Soluble Guanylate Cyclase (sGC) Stimulators

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. sGC stimulators are therapeutic agents that sensitize sGC to endogenous NO, leading to increased production of cyclic guanosine monophosphate (cGMP). This results in vasodilation and has therapeutic applications in cardiovascular diseases such as pulmonary hypertension. **Methyl 4-oxotetrahydrothiophene-3-carboxylate** serves as a crucial starting material for the synthesis of pyrazolo[3,4-b]pyridine derivatives, a class of potent sGC stimulators.

# Signaling Pathway: The NO/sGC/cGMP Pathway



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Caption: The NO/sGC/cGMP signaling pathway and the action of sGC stimulators.

## Quantitative Data: Bioactivity of sGC Stimulators

Compound ID	Scaffold	Target	Assay	EC50 (nM)	Reference
13a	Pyrazolo[3,4-b]pyridine-3-yl pyrimidine	sGC	Rat thoracic aorta rings relaxation	150	[1]
Riociguat	Pyrazolo[3,4-b]pyridine	sGC	Recombinant sGC activity	73	[2]
Vericiguat	Pyrazolo[3,4-b]pyridine	sGC	Recombinant sGC activity	-	[3]

## Experimental Protocols

### Protocol 1: Synthesis of a Pyrazolo[3,4-b]pyridine sGC Stimulator Intermediate

This protocol describes a representative synthesis of a key intermediate for pyrazolo[3,4-b]pyridine-based sGC stimulators, starting from **Methyl 4-oxotetrahydrothiophene-3-carboxylate**.

Workflow:



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Caption: Synthetic workflow for a pyrazolo[3,4-b]pyridine core.

Methodology:

- Step 1: Synthesis of the Pyrazolone Intermediate.
  - To a solution of **Methyl 4-oxotetrahydrothiophene-3-carboxylate** (1 eq.) in ethanol, add a substituted hydrazine (e.g., 2-fluorobenzylhydrazine, 1 eq.).
  - Add a catalytic amount of acetic acid.
  - Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
  - Cool the reaction mixture to room temperature and concentrate under reduced pressure.
  - The resulting crude pyrazolone intermediate can be purified by crystallization or column chromatography.
- Step 2: Synthesis of the Thieno[2,3-c]pyrazole Intermediate.
  - To a solution of the pyrazolone intermediate (1 eq.) and malononitrile (1.1 eq.) in ethanol, add a base such as piperidine or triethylamine (catalytic amount).
  - Stir the reaction mixture at room temperature for 12-16 hours.
  - The precipitated product can be collected by filtration, washed with cold ethanol, and dried.
- Step 3: Cyclization to the Pyrazolo[3,4-b]pyridine Core.
  - The thieno[2,3-c]pyrazole intermediate can be cyclized to the final pyrazolo[3,4-b]pyridine core through various methods, often involving reaction with a suitable three-carbon

synthon or through intramolecular rearrangement under thermal or acidic/basic conditions.

A specific example involves heating in a high-boiling solvent like diphenyl ether.

#### Protocol 2: In Vitro sGC Activity Assay (cGMP Measurement)

This protocol measures the production of cGMP in response to sGC stimulators in a cell-based or purified enzyme assay.

##### Methodology:

- Sample Preparation:

- For cell-based assays, culture cells (e.g., HEK293) to 80-90% confluence in a 96-well plate. Pre-treat with a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) for 10-30 minutes to prevent cGMP degradation.

- For purified enzyme assays, prepare a reaction buffer containing purified sGC, GTP, and MgCl<sub>2</sub>.

- Compound Treatment:

- Add the sGC stimulator at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

- Incubate for 15-30 minutes at 37°C.

- Cell Lysis/Reaction Termination:

- Terminate the reaction by adding 0.1 M HCl to lyse the cells and stop enzymatic activity.

- cGMP Quantification:

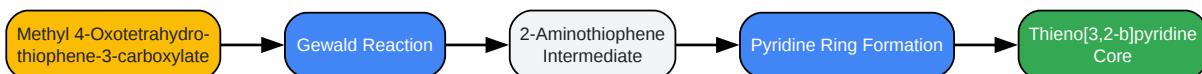
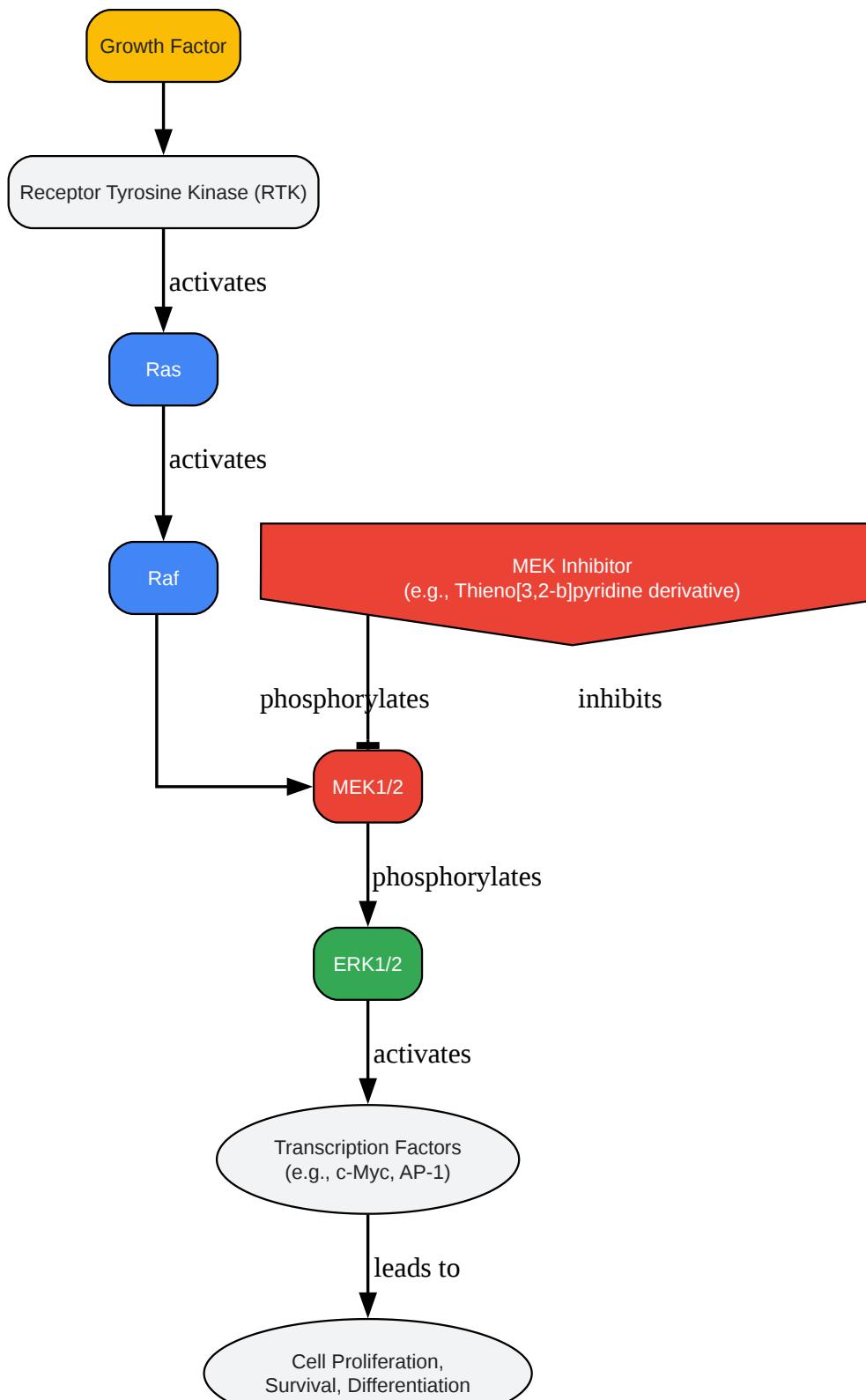
- Measure cGMP levels in the lysate using a commercially available cGMP competitive ELISA kit according to the manufacturer's instructions.

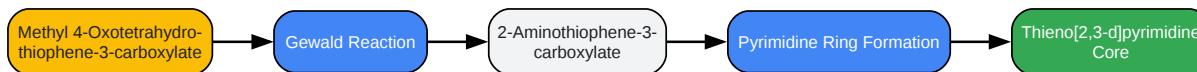
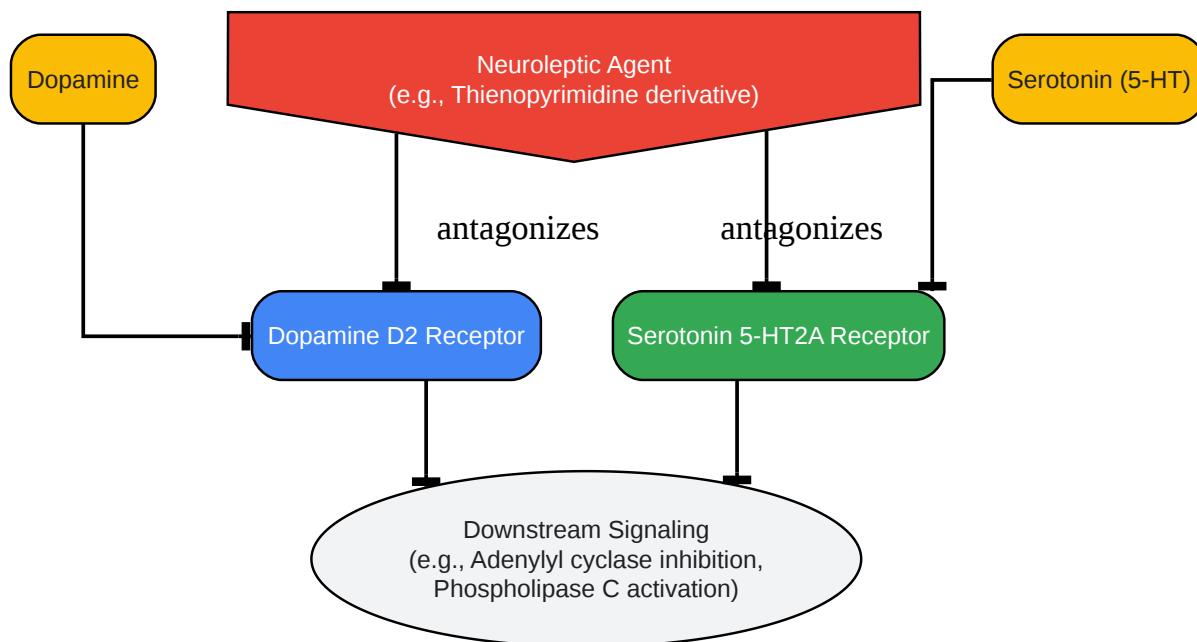
- The absorbance is read at 450 nm, and the cGMP concentration is determined from a standard curve.

## Application in the Synthesis of MEK Inhibitors

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. MEK1 and MEK2 are dual-specificity kinases that are central components of this pathway, making them attractive targets for cancer therapy. **Methyl 4-oxotetrahydrothiophene-3-carboxylate** is a key starting material for the synthesis of fused thiophene derivatives, such as thieno[3,2-b]pyridines, which have been identified as potent and selective MEK inhibitors.

## Signaling Pathway: The MAPK/ERK Pathway





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